Sorafenib
Descripción
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041128 | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.71e-03 g/L | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
284461-73-0 | |
| Record name | Sorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorafenib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sorafenib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205.6 °C | |
| Record name | Sorafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Métodos De Preparación
Early-Step Condensation and Limitations
The foundational synthesis of sorafenib begins with 2-picolinic acid (II ), which undergoes chlorination using thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride (2 ). Subsequent amidation with methylamine yields N-methyl-4-chloropicolinamide (3 ), which reacts with 4-aminophenol under basic conditions to form the ether-linked intermediate (VII ). The final step involves urea formation via reaction with 4-chloro-3-trifluoromethylphenyl isocyanate (VIII ). Early methods suffered from:
Process Optimization Efforts
Donald Bankston’s改良法 eliminated chromatography by adjusting stoichiometry and reaction times, boosting the yield to 63%. Key modifications included:
- Reducing thionyl chloride reaction time from 16 h to 5 h
- Using potassium tert-butoxide (KOtBu) instead of K₂CO₃ for faster etherification
- Avoiding isolation of intermediates IV and V through one-pot strategies
Despite these improvements, the reliance on SOCl₂ and KOtBu limited scalability due to safety and cost concerns.
Novel Synthetic Approaches Addressing Scalability
Intermediate-Based Synthesis (WO2009054004A2)
A patent-pending route introduced the urea-linked intermediate X , synthesized by reacting 4-chloro-3-trifluoromethylphenyl isocyanate (VIII ) with 4-aminophenol (IX ) in dichloromethane at >15°C. This intermediate bypasses the need for corrosive reagents:
$$
\textbf{VIII} + \textbf{IX} \xrightarrow{\text{CH₂Cl₂, >15°C}} \textbf{X} \quad (\text{Yield: 85\%})
$$
Intermediate X then couples with N-methyl-4-hydroxypicolinamide (XIII ) in dimethylformamide (DMF) using NaH/K₂CO₃, yielding this compound (I ) in >80% purity after methylamine treatment. Advantages include:
Solvent-Free Catalytic Coupling (Thieme-Connect, 2023)
A 2023 study demonstrated a phosgene-free route using phenyl carbamate (3 ) and DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile:
$$
\textbf{3} + \textbf{2} \xrightarrow{\text{DABCO, MeCN, 65°C}} \textbf{this compound} \quad (\text{Yield: 54\%})
$$
This method eliminates hazardous isocyanates and achieves 45% overall yield from 2-picolinic acid.
Nanoparticle Formulation for Enhanced Delivery
Nanoprecipitation Technology
To improve solubility, this compound nanoparticles were prepared using mPEG-PDLLA block copolymer:
- Process : Dissolve 250 mg copolymer and 12.5 mg this compound in THF/MeOH (12:6 mL)
- Formation : Rotary evaporation at 60°C followed by hydration at 60°C
- Outcomes : 98.5% encapsulation efficiency, 150 nm particle size, and sustained release over 60 h
This formulation enhances tumor targeting and reduces systemic toxicity.
Comparative Analysis of Synthesis Methods
Análisis De Reacciones Químicas
Primary Metabolic Pathways
Sorafenib is metabolized via phase I oxidation and phase II glucuronidation, producing pharmacologically active derivatives :
Phase I Oxidation (CYP3A4-Mediated)
-
Reaction : this compound is oxidized by cytochrome P450 3A4 (CYP3A4) to form This compound N-oxide (M2) , the primary circulating metabolite .
-
Secondary Metabolites :
Phase II Glucuronidation (UGT1A9-Mediated)
-
Reaction : this compound undergoes glucuronidation via UDP-glucuronosyltransferase 1A9 (UGT1A9) to form M7 (this compound glucuronide) .
-
Clearance : Glucuronidation accounts for ~15% of this compound elimination, while oxidation contributes ~5% .
Table 1: Key this compound Metabolites and Enzymatic Pathways
| Metabolite | Enzyme Involved | Pharmacological Activity | % Circulating Analytes |
|---|---|---|---|
| M2 (N-oxide) | CYP3A4 | Inhibits VEGFR, PDGFR, MAPK | 9–16% |
| M4 | CYP3A4 | Retains kinase inhibition | <5% |
| M7 | UGT1A9 | Inactive | ~15% (of total dose) |
Redox Cycling Between this compound and N-Oxide Metabolite
This compound N-oxide (M2) undergoes reversible reduction back to the parent compound, mediated by CYP enzymes :
-
Reduction Enzymes : CYP2B6 and CYP1A1 primarily catalyze M2 reduction to this compound .
-
Implications : This redox cycling may prolong this compound's half-life (20–48 hours) and contribute to toxicity in patients with impaired CYP3A4 activity .
Synthetic Reactions in Manufacturing
The synthesis of this compound tosylate involves three steps :
-
Step 1 : Conversion of picolinic acid to 4-chloropicolinoyl chloride using thionyl chloride.
-
Step 2 : Reaction with methylamine to form N-methylpicolinamide.
-
Step 3 : Salt formation with toluenesulfonic acid to yield this compound tosylate .
Table 2: Synthetic Steps for this compound Tosylate
| Step | Reaction | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination of picolinic acid | Thionyl chloride, DMF, 72°C | 60% |
| 2 | Amidation with methylamine | Methanol, 0°C | 85% |
| 3 | Tosylate salt formation | Toluene, toluenesulfonic acid | 95% |
Comparative Metabolism in Healthy vs. Diseased Liver
Hepatic impairment significantly alters this compound metabolism :
-
Tumor-bearing livers (THLMs) : Show 17-fold lower intrinsic clearance (CL) of this compound compared to healthy livers (NHLMs) due to reduced CYP3A4 activity .
-
Key Data :
Impact of Metabolites on Pharmacological Activity
Aplicaciones Científicas De Investigación
Sorafenib is an oral multi-kinase inhibitor that has been developed by Bayer and Onyx companies . It is also known as Nexavar . this compound has been approved for the treatment of advanced renal cell carcinoma, advanced hepatocellular carcinoma, and advanced thyroid cancer .
Scientific Research Applications
This compound functions as an inhibitor of various tyrosine kinases, including BRAF, C-RAF, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, RET, c-KIT, and FMS-like tyrosine kinase-3 . Its mechanisms of action include the inhibition of tumor growth and progression, metastasis and angiogenesis, and the down-regulation of mechanisms that protect tumors from apoptosis .
Hepatocellular Carcinoma (HCC)
This compound is an important first-line therapy for advanced HCC and can increase overall survival markedly . It was the first United States Food and Drug Administration (US FDA)-approved first-line systemic therapy and the standard therapeutic agent for advanced HCC . Until 2018, when lenvatinib was approved, this compound had been the only first-line therapy for advanced HCC for ten years . this compound brings a survival benefit to patients with HCC, improving overall survival compared to placebo . In two clinical trials, this compound improved overall survival significantly compared with placebo (10.7 months versus 7.9 months, p < 0.001; and 6.5 months versus 4.2 months, p < 0.001) . A phase II study of this compound demonstrated anti-tumor activity in advanced HCC patients . this compound demonstrated a median overall survival of 9.2 months, with 34% of patients achieving stable disease for at least 16 weeks and 8% achieving partial or minor responses .
Renal Cell Carcinoma
This compound is also used for the treatment of advanced renal cell carcinoma . this compound was associated with a statistically significant increase in progression-free survival (HR for disease progression = 0.44, 95% confidence interval [CI] = 0.35 to 0.55 . Median progression-free survival was similar in this compound-treated younger patients (23.9 weeks; hazard ratio [HR] for progression compared with placebo = 0.55, 95% confidence interval [CI] = 0.47 to 0.66) and older patients (26.3 weeks; HR = 0.43, 95% CI = 0.26 to 0.69) . Clinical benefit rates among younger and older this compound-treated patients were also similar (83.5% and 84.3%, respectively) and were superior to those of younger and older placebo-treated patients (53.8% and 62.2%, respectively) .
Other Cancers
Mecanismo De Acción
Sorafenib ejerce sus efectos inhibiendo múltiples proteinquinasas involucradas en la proliferación de células tumorales y la angiogénesis. Se dirige a la vía de señalización Raf-MEK-ERK y a las tirosina quinasas receptoras como VEGFR y PDGFR . This compound también induce la autofagia, lo que puede contribuir a sus efectos antitumorales .
Compuestos Similares:
Sunitinib: Otro inhibidor multiquinasa utilizado en el tratamiento del carcinoma de células renales y los tumores del estroma gastrointestinal.
Axitinib: Se dirige a vías similares y se utiliza en el tratamiento del carcinoma de células renales avanzado.
Pazopanib: También un inhibidor multiquinasa con aplicaciones en el carcinoma de células renales y el sarcoma de tejidos blandos
Singularidad de this compound: this compound es único debido a su amplio espectro de inhibición de quinasas y su capacidad para dirigirse a múltiples vías involucradas en el crecimiento tumoral y la angiogénesis. Su estructura específica permite la inhibición selectiva de c-Raf sobre B-Raf, lo que contribuye a su perfil farmacológico distintivo .
Comparación Con Compuestos Similares
Table 1: In Vitro Activity of this compound and Key Derivatives
| Compound | IC50 (μM) | Key Targets | Pharmacokinetic Advantage |
|---|---|---|---|
| This compound | 0.045–0.075 (Raf-1) | RAF, VEGFR-2, STAT3 | N/A |
| 4a–e | 1.0–4.3 | DNA/RNA/protein synthesis | None reported |
| t-CUPM | 0.075 (Raf-1) | RAF, MEK/ERK | Higher Cmax, AUC |
| Benzoxazole-1 | 0.27 (VEGFR-2) | VEGFR-2, Bcl-2/Bcl-xL | Similar to this compound |
Benzoxazole-Benzamide Conjugates
Compounds 1 and 11 inhibit VEGFR-2 with IC50 values of 0.27 and 0.36 μM, respectively, outperforming this compound (IC50 = 0.35 μM). They also downregulate anti-apoptotic proteins Bcl-2 and Bcl-xL, enhancing apoptosis in HCT-116 and MCF-7 cells .
Rhodanine Analogs
Compound 25 (C-5-fluorobenzylidene-substituted) demonstrates superior antiproliferative activity, with IC50 values of 0.8 μM (A549), 1.3 μM (H460), and 2.8 μM (HT29), surpassing this compound in potency .
Approved Alternatives: Donafenib and Lenvatinib
- Donafenib : A this compound analog with improved pharmacokinetics and tolerability. It retains this compound’s mechanism but shows higher efficacy in preclinical models .
- Lenvatinib: In the REFLECT trial, Lenvatinib demonstrated non-inferior overall survival (OS) vs. This compound (13.6 vs. 12.3 months) in advanced HCC, with comparable safety .
Table 2: Clinical Comparison of Approved Therapies
| Agent | Median OS (Months) | Key Advantages |
|---|---|---|
| This compound | 12.3 | First-line standard |
| Lenvatinib | 13.6 | Higher objective response rate |
| Donafenib | Under study | Improved pharmacokinetics, reduced toxicity |
Natural Compounds: Overcoming Resistance
Pterostilbene , a natural stilbene, inhibits both this compound-resistant and wild-type HCC cells equally (IC50 ~10–15 μM), suggesting utility in overcoming resistance .
Pharmacokinetic and Mechanistic Insights
- t-CUPM : Despite weaker kinase inhibition, its higher bioavailability (AUC 10× this compound) underscores the importance of pharmacokinetic optimization .
- STAT3 vs. VEGFR-2 Targeting : Compounds like t-CUPM and SC series highlight divergent efficacy in pathway inhibition, suggesting tailored therapeutic strategies .
Actividad Biológica
Sorafenib is a multikinase inhibitor that has gained prominence in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Its biological activity is characterized by its ability to inhibit tumor cell proliferation, promote apoptosis, and mitigate angiogenesis. This article delves into the mechanisms of action, efficacy, safety, and resistance associated with this compound, supported by relevant data tables and case studies.
This compound exerts its effects through multiple pathways:
- Kinase Inhibition : It inhibits several receptor tyrosine kinases (RTKs) including VEGFR-2, PDGFR-β, and c-Kit, which are crucial for tumor growth and angiogenesis. Additionally, it targets Raf kinases in the Ras/Raf/MEK/ERK signaling pathway, leading to reduced tumor cell proliferation .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. It has been shown to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins .
- Autophagy Modulation : Research indicates that this compound can induce autophagy in certain cancer cells, which may contribute to its therapeutic effects. However, excessive autophagy can also lead to resistance against this compound treatment .
Clinical Trials
A pivotal phase III trial conducted in the Asia-Pacific region assessed the efficacy and safety of this compound in patients with advanced HCC. Key findings from this study include:
- Overall Survival : The median overall survival for patients treated with this compound was 6.5 months compared to 4.2 months for those receiving placebo (HR 0.68; p=0.014) .
- Time to Progression (TTP) : The median TTP was significantly longer in the this compound group at 2.8 months versus 1.4 months for the placebo group (HR 0.57; p=0.0005) .
- Adverse Events : Common grade 3/4 adverse events included hand-foot skin reaction (10.7%), diarrhea (6.0%), and fatigue (3.4%). These side effects were manageable and rarely led to treatment discontinuation .
| Parameter | This compound Group | Placebo Group |
|---|---|---|
| Median Overall Survival | 6.5 months | 4.2 months |
| Median Time to Progression | 2.8 months | 1.4 months |
| Grade 3/4 Adverse Events | HFSR: 10.7% | Not applicable |
Resistance Mechanisms
Despite its efficacy, resistance to this compound remains a significant challenge in clinical settings:
- Autophagy Activation : Some cancer cells can activate autophagy as a survival mechanism against this compound treatment, leading to decreased sensitivity .
- Molecular Pathways : Studies have identified various molecular mechanisms contributing to resistance, including upregulation of ATP-binding cassette transporters and alterations in the expression of metallothioneins .
Case Studies
Several case studies have illustrated the real-world application of this compound:
- HCC Patient Response : A study involving a cohort of patients demonstrated that those with higher baseline levels of autophagy-related proteins exhibited poorer responses to this compound, highlighting the need for personalized treatment strategies .
- Combination Therapies : Recent trials exploring combination therapies with this compound and immune checkpoint inhibitors have shown promising results in enhancing overall response rates and overcoming resistance mechanisms .
Q & A
Q. How can researchers ethically justify placebo-controlled trials for this compound in regions where it is already the standard of care?
- Methodological Approach : Follow ICH E10 guidelines, using add-on designs (e.g., placebo + best supportive care vs. This compound + best supportive care). Ensure equipoise by citing regional variations in access or prior therapy failure. Obtain informed consent with transparent risk-benefit communication .
Emerging Research Frontiers
Q. What under-researched populations (e.g., pediatric cancers, rare carcinomas) could benefit from this compound repurposing, and how can preclinical models prioritize candidates?
- Methodological Approach : Screen this compound against pediatric cancer cell lines (e.g., neuroblastoma, osteosarcoma) in high-throughput assays. Use zebrafish avatars for in vivo validation of tumor-specific efficacy. Leverage FDA’s Orphan Drug Designation pathways for clinical translation .
Q. How can researchers harmonize heterogeneous data from this compound trials to enable cross-study meta-analyses while addressing publication bias?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
